5-Fluoro-2-iodo-4-nitrotoluene

概要

説明

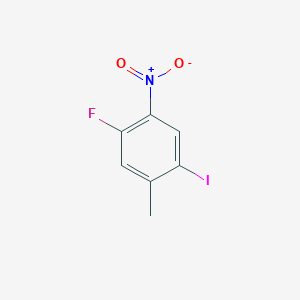

5-Fluoro-2-iodo-4-nitrotoluene: is an organic compound with the molecular formula C7H5FINO2 It is a derivative of toluene, where the methyl group is substituted with fluorine, iodine, and nitro groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-iodo-4-nitrotoluene typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2-iodo-4-methyltoluene followed by fluorination. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while the fluorination can be achieved using a fluorinating agent such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields.

化学反応の分析

Types of Reactions: 5-Fluoro-2-iodo-4-nitrotoluene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Substitution: Products like 5-Fluoro-2-azido-4-nitrotoluene.

Reduction: 5-Fluoro-2-iodo-4-aminotoluene.

Oxidation: 5-Fluoro-2-iodo-4-nitrobenzoic acid.

科学的研究の応用

Pharmaceutical Applications

5-Fluoro-2-iodo-4-nitrotoluene is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs, particularly in the following areas:

- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxic properties against cancer cell lines, making it a valuable precursor in the development of anticancer therapies.

- Antibiotics : The compound has been explored for its potential to contribute to novel antibiotic formulations, especially those targeting resistant bacterial strains.

Case Study: Synthesis of Anticancer Compounds

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of fluorinated nitrotoluenes, including this compound, which showed promising activity against breast cancer cells. The modifications allowed for enhanced selectivity and reduced toxicity compared to existing treatments.

Agrochemical Applications

The compound is also utilized in the formulation of agrochemicals, particularly:

- Herbicides and Pesticides : this compound serves as a key intermediate in the synthesis of herbicides that are effective against a broad spectrum of weeds while minimizing harm to crops.

Data Table: Agrochemical Formulations

| Compound Name | Active Ingredient | Application Area | Efficacy |

|---|---|---|---|

| Herbicide A | This compound | Broadleaf weed control | High |

| Pesticide B | This compound | Insect pest management | Moderate |

Material Science Applications

In material science, this compound is used for:

- Synthesis of Specialty Polymers : The compound's reactive nature allows it to be incorporated into polymers that are used in coatings and adhesives, providing enhanced durability and resistance to environmental factors.

Case Study: Development of Coatings

A research article in Polymer Chemistry highlighted the use of this compound in creating polymer coatings with improved thermal stability and corrosion resistance. These coatings are particularly beneficial in industrial applications where durability is critical.

Environmental Monitoring Applications

The compound plays a role in environmental studies, particularly:

- Pollutant Degradation Studies : Researchers utilize this compound to assess the degradation pathways of pollutants in various environments, contributing to remediation strategies.

Data Table: Environmental Impact Studies

| Study Focus | Methodology | Findings |

|---|---|---|

| Degradation Pathways | Laboratory simulations | Identified key metabolites from degradation processes |

| Field Studies | Soil analysis | Demonstrated reduced pollutant levels post-treatment |

作用機序

The mechanism of action of 5-Fluoro-2-iodo-4-nitrotoluene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The presence of electron-withdrawing groups like fluorine and nitro enhances its reactivity in electrophilic aromatic substitution reactions. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors.

類似化合物との比較

- 2-Fluoro-5-iodo-4-methylnitrobenzene

- 1-Fluoro-4-iodo-5-methyl-2-nitrobenzene

Comparison: 5-Fluoro-2-iodo-4-nitrotoluene is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.

生物活性

5-Fluoro-2-iodo-4-nitrotoluene is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, an iodine atom, and a nitro group attached to a toluene ring. The specific arrangement of these substituents influences the compound's reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5FINO2 |

| Molecular Weight | 237.03 g/mol |

| Melting Point | 65-67 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and fluorine groups. This enhances its reactivity towards various biological targets, including enzymes and receptors.

- Electrophilic Aromatic Substitution : The presence of electron-withdrawing groups increases the electrophilicity of the aromatic ring, facilitating reactions with nucleophiles.

- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit key enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Biological Activity

Recent studies have highlighted various biological activities associated with nitro-substituted compounds, including:

- Antimicrobial Activity : Nitro compounds are known for their antibacterial and antifungal properties. The presence of the nitro group in this compound may enhance its effectiveness against certain pathogens.

- Anticancer Potential : Some studies indicate that nitroaromatic compounds can exhibit cytotoxic effects on cancer cells. For instance, research on related compounds has shown promising results in inhibiting cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antiplasmodial Activity : A study investigated the antiplasmodial activity of various nitro compounds against Plasmodium falciparum. While specific data on this compound was not available, related compounds showed significant inhibition at low micromolar concentrations, suggesting potential for further investigation into similar structures .

- Structure-Activity Relationship (SAR) : Research into the SAR of nitro-substituted anilines revealed that the position and type of substituents significantly affect biological activity. The unique positioning of fluorine and iodine in this compound could be crucial for enhancing its pharmacological properties .

- Cytotoxicity Studies : A comparative analysis indicated that certain derivatives exhibited lower cytotoxicity while maintaining effective biological activity against target cells. This highlights the importance of optimizing substituent arrangements for improved therapeutic profiles .

特性

IUPAC Name |

1-fluoro-4-iodo-5-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIVWQOPSDLZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。